4-[(2-Ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid, also known as ETC-1002, is a small molecule drug that has been developed as a potential treatment for hypercholesterolemia and other lipid disorders. ETC-1002 works by targeting a key enzyme in the cholesterol synthesis pathway, leading to a reduction in LDL-C and triglyceride levels.
Mécanisme D'action
4-[(2-Ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid works by targeting the enzyme ATP citrate lyase (ACL), which is involved in the synthesis of cholesterol and fatty acids in the liver. By inhibiting ACL, 4-[(2-Ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid reduces the production of LDL-C and triglycerides, leading to a decrease in serum levels of these lipids. In addition, 4-[(2-Ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid has been shown to increase the expression of genes involved in fatty acid oxidation, leading to a reduction in liver fat content.
Biochemical and Physiological Effects:
In addition to its lipid-lowering effects, 4-[(2-Ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid has been shown to have other beneficial effects on cardiovascular health. 4-[(2-Ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid has been shown to reduce inflammation and improve endothelial function, which are important factors in the development of atherosclerosis. In addition, 4-[(2-Ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid has been shown to improve insulin sensitivity and glucose metabolism, which are important in the prevention of type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-[(2-Ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid is its favorable safety profile, which makes it a promising candidate for long-term use in the treatment of hypercholesterolemia and other lipid disorders. However, one limitation of 4-[(2-Ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid is its relatively low potency compared to other lipid-lowering drugs, which may require higher doses or combination therapy for optimal efficacy.
Orientations Futures
There are several future directions for the development of 4-[(2-Ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid. One direction is the investigation of 4-[(2-Ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid in combination with other lipid-lowering drugs, such as statins, to determine if there is an additive or synergistic effect on lipid levels. Another direction is the investigation of 4-[(2-Ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid in other patient populations, such as those with familial hypercholesterolemia or diabetes. Finally, the long-term safety and efficacy of 4-[(2-Ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid will need to be evaluated in larger clinical trials to determine its potential as a treatment for hypercholesterolemia and other lipid disorders.
Méthodes De Synthèse
The synthesis of 4-[(2-Ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid involves a multi-step process that starts with the reaction of 2-ethyl-4-methylthiazole with chloroacetyl chloride to form the intermediate 2-ethyl-4-methylthiazol-5-yl chloroacetate. This intermediate is then reacted with 4-aminobenzoic acid to form the final product, 4-[(2-Ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid. The overall yield of this process is around 30%.
Applications De Recherche Scientifique
4-[(2-Ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid has been extensively studied in preclinical and clinical trials, and has shown promising results in reducing LDL-C and triglyceride levels. In a phase 2b clinical trial, 4-[(2-Ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid was shown to significantly reduce LDL-C levels by up to 32% compared to placebo. In addition, 4-[(2-Ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid has been shown to have a favorable safety profile, with no significant adverse events reported.
Propriétés
IUPAC Name |
4-[(2-ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-2-12-16-11(8-20-12)7-15-13(17)9-3-5-10(6-4-9)14(18)19/h3-6,8H,2,7H2,1H3,(H,15,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKWJUHRYVWKPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CS1)CNC(=O)C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.